molecular formula C19H21NO2S B1603949 3-Methoxy-4'-thiomorpholinomethylbenzophenone CAS No. 898782-34-8

3-Methoxy-4'-thiomorpholinomethylbenzophenone

Cat. No. B1603949
M. Wt: 327.4 g/mol
InChI Key: GCSCEZYSQUZFBQ-UHFFFAOYSA-N
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Description

3-Methoxy-4'-thiomorpholinomethylbenzophenone (3M4TMBP) is a phenylthiocarbonyl-containing compound that is widely used in scientific research. It is a colorless solid with a melting point of approximately 115°C and a boiling point of approximately 270°C. It is soluble in organic solvents such as ethanol and methanol, but insoluble in water. 3M4TMBP has a variety of uses in scientific research, including synthesis and biochemical and physiological studies.

Scientific Research Applications

Photodynamic Therapy and Sensor Applications

Studies on phenyl thiadiazole-based Schiff base receptors, including those with methoxy and thiomorpholine groups, demonstrate their utility in detecting metal ions like Al3+ with high selectivity and sensitivity. These compounds exhibit rapid response times and are promising for developing binary logical devices, water contamination recovery, and smartphone-based chemical analysis, indicating potential for environmental monitoring and analytical chemistry applications (Manna, Chowdhury, & Patra, 2020).

Antimicrobial and Antitumor Agents

Research into thiomorpholine derivatives has uncovered their significant potential as antimicrobial agents. The synthesis of 4-thiomorpholin-4ylbenzohydrazide derivatives and subsequent testing for antimicrobial activity reveal promising avenues for the development of new pharmaceuticals with less toxicity and safer profiles (Kardile & Kalyane, 2010). Additionally, the investigation of novel analogs of pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitors, where derivatives of benzimidazole, a core resembling the methoxybenzophenone structure, have showcased potent antiproliferative activities against human cancer cells, suggesting a path for cancer therapeutic development (Rewcastle et al., 2011).

Advanced Material Science

In the realm of material science, the design and synthesis of molecules incorporating methoxy and thiomorpholine functionalities have been explored for their photophysical properties. For instance, the development of white organic light-emitting diodes (WOLEDs) based on thiazolo[5,4-d]thiazole systems demonstrates the importance of such molecular structures in tuning emission properties for potential applications in display technologies and advanced lighting solutions (Zhang et al., 2016).

properties

IUPAC Name

(3-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSCEZYSQUZFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642901
Record name (3-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-34-8
Record name (3-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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